molecular formula C8H9F3N2O2S B2414723 Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate CAS No. 2172559-34-9

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2414723
CAS No.: 2172559-34-9
M. Wt: 254.23
InChI Key: OHWSYVZOIKOIAJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound that features a trifluoromethyl group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2,2,2-trifluoroacetate with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted thiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate: shares similarities with other trifluoromethyl-containing thiazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-2-15-7(14)5-6(12)16-4(13-5)3-8(9,10)11/h2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWSYVZOIKOIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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